molecular formula C7H11N3 B14127798 (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole CAS No. 917560-79-3

(R)-1-(Pyrrolidin-3-YL)-1H-pyrazole

Cat. No.: B14127798
CAS No.: 917560-79-3
M. Wt: 137.18 g/mol
InChI Key: ZUZKWDPTWJFIPQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(Pyrrolidin-3-YL)-1H-pyrazole is a chiral compound that features a pyrrolidine ring attached to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyrrolidin-3-YL)-1H-pyrazole typically involves the reaction of a suitable pyrazole derivative with a chiral pyrrolidine precursor. One common method involves the use of ®-pyrrolidin-3-ylmethanol as a starting material, which undergoes cyclization with a pyrazole derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of ®-1-(Pyrrolidin-3-YL)-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyrrolidin-3-YL)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

®-1-(Pyrrolidin-3-YL)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(Pyrrolidin-3-YL)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Pyrrolidin-3-YL)-1H-pyrazole is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

917560-79-3

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]pyrazole

InChI

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2/t7-/m1/s1

InChI Key

ZUZKWDPTWJFIPQ-SSDOTTSWSA-N

Isomeric SMILES

C1CNC[C@@H]1N2C=CC=N2

Canonical SMILES

C1CNCC1N2C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.